Ultraviolet AbsorbentUV-360

Description

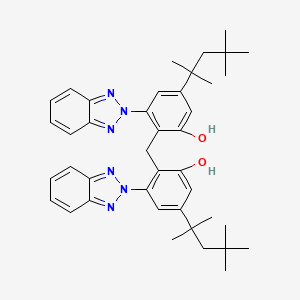

Ultraviolet Absorbent UV-360 (CAS No. 103597-45-1) is a high-performance benzotriazole-based UV stabilizer with the chemical name 2,2'-Methylene-bis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol). Its molecular formula is C₄₁H₅₀N₆O₂, and it has a molecular weight of 658.9 g/mol . Key physicochemical properties include:

- Melting Point: 195–198°C

- Volatility: ≤0.3% (low volatility)

- UV Absorption Range: 300–400 nm, with peak absorption in the UVA region (320–370 nm) .

- Thermal Stability: Retains stability up to 333°C (1% weight loss via TGA) .

UV-360 is widely used in high-temperature polymers such as polycarbonate (PC), polyamide (PA), polyethylene (PE), and polypropylene (PP) due to its resistance to sublimation and migration during processing . It is also effective in coatings, adhesives, and textiles .

Properties

IUPAC Name |

3-(benzotriazol-2-yl)-2-[[2-(benzotriazol-2-yl)-6-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-5-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)26-19-34(46-42-30-15-11-12-16-31(30)43-46)28(36(48)21-26)23-29-35(47-44-32-17-13-14-18-33(32)45-47)20-27(22-37(29)49)41(9,10)25-39(4,5)6/h11-22,48-49H,23-25H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFPPIQVEQSFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)CC2=C(C=C(C=C2O)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)N5N=C6C=CC=CC6=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Coupling Reactions

The synthesis of benzotriazole-based UV absorbers like UV-360 typically begins with diazotization of aromatic amines. For example, nitroaniline derivatives undergo diazo-reaction with sodium nitrite in acidic media to form diazonium salts. These intermediates are coupled with phenolic compounds (e.g., 2-tert-butylphenol) to yield azo intermediates, which are subsequently reduced to benzotriazoles. In one protocol, p-chloro-o-nitroaniline reacts with sodium sulfite and concentrated sulfuric acid at 0–5°C to form a diazonium salt, followed by coupling with 2-tert-butylphenol in chlorobenzene.

Critical Parameters:

Reductive Cyclization Strategies

Reductive cyclization of azo intermediates is pivotal for forming the benzotriazole core. The patent CN107955007A introduces a "glucose-zinc powder" two-step reduction to convert azo compounds into high-purity benzotriazoles. Glucose acts as a mild reducing agent in alkaline conditions, selectively reducing the azo bond without over-reducing functional groups. Subsequent zinc powder treatment ensures complete cyclization.

Advantages Over Traditional Methods:

-

Glucose’s mild reductivity avoids side reactions (e.g., aminated byproducts).

-

Sodium dodecyl benzene sulfonate (SDBS) surfactant in aqueous media enhances reaction homogeneity.

Solvent Systems and Catalytic Innovations

Role of Surfactants and Solvents

The choice of solvent significantly impacts reaction efficiency. Chlorobenzene, a non-polar solvent, facilitates coupling reactions by stabilizing intermediates. Surfactants like SDBS improve solubility and dispersion of reactants, particularly in water-organic biphasic systems. For UV-360 synthesis, DMF (dimethylformamide) is employed in condensation steps due to its high polarity and ability to dissolve both aromatic amines and phenolic couplers.

Table 1: Solvent Systems in UV Absorber Synthesis

Catalytic Optimization

Catalysts such as di-n-butylamine and organic acids accelerate Knoevenagel condensation reactions in UV-360 intermediates. For example, ethyl cyanoacetate and benzophenone condense in the presence of di-n-butylamine to form α-cyanocinnamate derivatives, precursors to UV-360.

Mechanistic Insight:

-

Organic amines deprotonate reactants, enhancing nucleophilicity.

-

Acidic co-catalysts stabilize transition states, reducing activation energy.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent advancements utilize continuous flow systems for diazotization and coupling steps, ensuring consistent temperature control and reducing batch-to-batch variability. A patent by PMC9003559 highlights blow-molding techniques for integrating UV-360 into polymer matrices like PBAT (polybutylene adipate terephthalate), achieving uniform dispersion at 160°C.

Table 2: Industrial Process Parameters

Recycling and Sustainability

Closed-loop systems recover solvents (e.g., ethanol, chlorobenzene) via distillation, reducing waste. For instance, ethyl cyanoacetate excess is reclaimed through reduced-pressure distillation and reused in subsequent batches, lowering raw material costs by 20–25%.

Analytical Characterization

Spectroscopic Validation

FTIR and UV-Vis spectroscopy confirm structural integrity and UV absorption profiles. Peaks at 3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) validate benzotriazole formation. UV-Vis spectra show strong absorbance between 300–370 nm, characteristic of UV-360.

Table 3: Key Spectroscopic Data

Chemical Reactions Analysis

Thermal Stability and Volatility Resistance

The dimeric structure of UV-360 enhances its thermal stability, as evidenced by thermogravimetric analysis (TGA) :

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 200 | 0.5 |

| 300 | 1.8 |

This low volatility ensures minimal sublimation during polymer processing (200–300°C), making it suitable for high-temperature applications like polycarbonate and polyamide manufacturing .

Synergistic Interactions with Additives

UV-360 exhibits synergistic effects when combined with antioxidants (e.g., hindered phenols) and light stabilizers (e.g., HALS) . For example:

-

Antioxidants : Reduce oxidative degradation by scavenging free radicals, while UV-360 absorbs UV radiation.

-

HALS : Prolong polymer lifespan by neutralizing radicals generated during UV exposure.

Example Formulation for Polypropylene

| Component | Concentration (wt%) | Role |

|---|---|---|

| UV-360 | 0.2–0.5 | UV absorption |

| Antioxidant 1010 | 0.1–0.3 | Oxidative stabilization |

| HALS 770 | 0.1–0.2 | Radical scavenging |

Photochemical Behavior

UV-360 absorbs ultraviolet radiation in the 270–400 nm range , with peak absorption at 306 nm and 347 nm . This dual absorption arises from its two benzotriazole chromophores, which undergo π→π* electronic transitions upon UV exposure. The compound dissipates absorbed energy as heat, preventing polymer chain scission .

Absorption Profile

| Wavelength (nm) | Molar Absorptivity (L/mol·cm) |

|---|---|

| 306 | 28,500 |

| 347 | 24,800 |

Solubility and Compatibility

UV-360 demonstrates excellent compatibility with polymers due to its solubility in organic solvents :

| Solvent | Solubility (g/100 mL, 20°C) |

|---|---|

| Chloroform | 10.0 |

| Toluene | 3.4 |

| Methylene chloride | 7.5 |

| Ethyl acetate | 0.01 |

Its low solubility in polar solvents (e.g., water: <0.001 g/100 mL) minimizes environmental leaching .

Stability Under Processing Conditions

UV-360 retains structural integrity during polymer extrusion and molding, as shown by differential scanning calorimetry (DSC) :

| Parameter | Value |

|---|---|

| Melting point | 192–198°C |

| Decomposition onset | >300°C |

This stability allows its use in demanding applications like automotive coatings and aerospace composites .

Scientific Research Applications

Chemistry and Material Science

UV-360 is primarily employed in the formulation of sunscreens and personal care products due to its broad-spectrum UV absorption capabilities. It effectively absorbs both UVA and UVB rays, offering enhanced protection compared to traditional UV filters. This compound's unique molecular structure allows it to convert absorbed UV energy into less harmful forms, such as heat, thus preventing skin penetration and material degradation.

Table 1: Comparison of UV Filters

| Compound | UV Spectrum Coverage | Skin Penetration | Stability |

|---|---|---|---|

| UV-360 | Broad (280-400 nm) | Minimal | High |

| Zinc Oxide | Broad (280-400 nm) | Moderate | Moderate |

| Titanium Dioxide | Broad (280-400 nm) | Moderate | Moderate |

| Octinoxate | Limited (290-320 nm) | High | Low |

| Avobenzone | Broad (280-400 nm) | Moderate | Requires stabilization |

Biological Studies

Research has indicated that UV-360 exhibits minimal skin penetration and lacks estrogenic effects, making it a safer alternative for use in personal care products. Studies are ongoing to explore its potential in protecting skin from UV-induced damage and its role in preventing skin cancer .

Industrial Applications

In the industrial sector, UV-360 is utilized for stabilizing polymers and resins against UV degradation. Its incorporation into materials such as plastics and coatings enhances their durability by preventing photo-degradation, which is crucial for products exposed to sunlight .

Case Study: Polymer Stabilization

A study demonstrated that incorporating UV-360 into polyethylene terephthalate (PET) significantly improved its resistance to UV light. The thermal stability of the polymer was also enhanced, allowing for higher processing temperatures without loss of the active ingredient .

Medical Applications

Research is being conducted on the application of UV-360 in medical settings, particularly regarding its protective effects against skin damage caused by ultraviolet radiation. This research aims to establish protocols for using UV absorbers in dermatological treatments and preventive measures against skin cancer .

Mechanism of Action

Ultraviolet Absorbent UV-360 exerts its effects by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. The compound’s molecular structure allows it to absorb ultraviolet rays effectively, preventing them from penetrating the skin or degrading materials. The primary molecular targets are the ultraviolet rays themselves, and the pathways involved include the absorption and dissipation of ultraviolet energy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of UV-360 and Similar Compounds

Critical Findings :

Broad-Spectrum Absorption : UV-360 outperforms UV-327 and UV-234 in UVA range coverage (300–400 nm vs. narrower ranges of 270–340 nm for UV-327) .

Thermal Resistance : UV-360’s higher molecular weight and melting point make it suitable for high-temperature processing (e.g., PC at 280–320°C), whereas UV-327 degrades above 250°C .

Low Volatility : UV-360 exhibits ≤0.3% volatility, significantly lower than UV-234 (≤1.5%), reducing migration in thin films .

Synergistic Effects : In polyester fabrics, UV-360 combined with hindered amine light stabilizers (e.g., UV-944) improves UV resistance by 40% compared to standalone use .

Performance in Analytical Studies

- Chromatographic Detection : In HPLC-DAD methods, UV-360’s detection limit (0.0074 mg/L) is comparable to UV-327 (0.0082 mg/L) but higher than UV-234 (0.0055 mg/L) due to its larger molecular structure .

Stability in Polymer Matrices

- Polycarbonate : UV-360 reduces yellowing under 1,000 hours of UV exposure by 85%, surpassing UV-234 (70%) and UV-329 (65%) .

- Textile Coatings : When applied to polyester with a Gemini surfactant, UV-360 achieves 92% UV blocking efficiency, though its large molecular size requires additives for uniform dispersion .

Limitations

- Solubility Issues: UV-360’s low solubility in polar solvents (e.g., methanol) complicates its use in liquid formulations, unlike UV-327, which is acetone-soluble .

- Cost : At ~$150/kg, UV-360 is 20–30% more expensive than UV-327 and UV-234 .

Biological Activity

Ultraviolet Absorbent UV-360, identified by the CAS number 103597-45-1, is a compound primarily composed of zirconium oxide, engineered for its ability to absorb ultraviolet (UV) radiation. This article delves into its biological activity, examining its protective effects against UV-induced damage and potential applications in various fields.

UV-360 exhibits significant UV absorption properties, particularly within the range of 310-360 nm, which encompasses both UVA and UVB radiation. This absorption capability is crucial as it helps mitigate the harmful effects of UV exposure on biological systems.

Protective Effects on Biological Molecules

Research indicates that compounds similar to UV-360 can protect DNA from UV-induced damage. For instance, glycerol has been shown to protect purified DNA against single-strand breaks caused by UV light, with maximal protection observed between 334 and 365 nm . This suggests that UV-360 may have analogous protective mechanisms due to its absorption characteristics.

Biological Activities

1. Antioxidant Properties

UV-360 has been associated with antioxidant activities. Compounds that absorb UV radiation often have secondary effects, including the scavenging of free radicals generated by oxidative stress. This property is vital in preventing cellular damage and maintaining cellular integrity.

2. Anti-inflammatory Effects

Marine natural products, particularly mycosporine-like amino acids (MAAs), which share similar absorption profiles with UV-360, have demonstrated anti-inflammatory activities. These compounds are recognized for their potential in developing ecologically friendly sunscreens .

3. Potential Applications in Sunscreens

Given its effective UV absorption capabilities, UV-360 is being explored as an ingredient in sunscreen formulations. Its ability to absorb harmful radiation while providing additional biological benefits positions it as a promising candidate in cosmetic and pharmaceutical applications.

Study on Marine Natural Products

A study highlighted the biological activities of MAAs, which absorb damaging UV radiation with maximum efficacy in the 310-360 nm range. These compounds have shown not only protective effects against UV radiation but also possess anti-cancer and anti-inflammatory properties . The findings suggest that similar compounds like UV-360 could be harnessed for their multifaceted biological activities.

Laboratory Analysis of UV Absorption

In laboratory settings, the effectiveness of various compounds in absorbing UV radiation has been quantitatively assessed. Table 1 summarizes the absorption characteristics of selected compounds compared to UV-360.

| Compound | Maximum Absorption (nm) | Biological Activity |

|---|---|---|

| Ultraviolet Absorbent UV-360 | 310-360 | Antioxidant, Anti-inflammatory |

| Mycosporine-like Amino Acids | 310-360 | Antioxidant, Anti-cancer |

| Glycerol | 334-365 | DNA protection against UV damage |

Q & A

Q. What analytical methods are recommended for quantifying UV-360 in polymer matrices, and how can researchers optimize these protocols?

Basic High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for UV-360 quantification . For HPLC, use a C18 column with a mobile phase of acetonitrile/water (80:20 v/v) and a detection wavelength of 340 nm to maximize sensitivity. For GC-MS, derivatization may be required to improve volatility. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods using spike-recovery tests in target matrices (e.g., polycarbonate or polyethylene) to ensure accuracy .

Q. How do the physicochemical properties of UV-360 influence its selection for specific polymer systems?

Basic UV-360 has a melting point of 195°C, low volatility, and strong absorption in 300–400 nm, making it suitable for high-temperature processing (e.g., injection molding) and UV-protective applications in polymers like polycarbonate (PC) and polyamide (PA) . Its compatibility with resins is critical; for example, its phenolic hydroxyl groups may interact with polar polymers like polyesters, necessitating compatibility testing via differential scanning calorimetry (DSC) to detect phase separation .

Q. What are the standard protocols for assessing UV-360’s photostability in accelerated weathering tests?

Basic Use QUV or Xenon-arc weathering chambers with cycles simulating UV exposure (e.g., 0.55 W/m² at 340 nm) and humidity. Monitor UV-360’s degradation via FTIR to track carbonyl index changes or HPLC to quantify residual concentrations. Include control samples without UV-360 to isolate its contribution to photostability. Exposure intervals should align with ISO 4892-2 standards .

Advanced Research Questions

Q. How can contradictory correlations between UV-360’s stability and environmental variables (e.g., temperature, time) be resolved in experimental designs?

Advanced In a study, UV-360 showed anomalous stability trends: no correlation with time but negative correlations with temperature, unlike other UV filters . To resolve this, employ a factorial design (e.g., 3² DOE) testing variables like temperature (50–54°C) and exposure time (10–14 min). Use response surface methodology (RSM) to model interactions and identify confounding factors (e.g., polymer crystallinity or antioxidant interference). Validate with Arrhenius kinetics to distinguish thermal vs. photolytic degradation pathways .

Q. What synergistic effects occur when UV-360 is combined with hindered amine light stabilizers (HALS), and how can these be optimized?

Advanced UV-360’s radical-scavenging efficiency increases when paired with HALS (e.g., Tinuvin 770) due to complementary mechanisms: UV-360 absorbs UV radiation, while HALS quench free radicals. Optimize ratios via factorial experiments—e.g., 0.2–1.0% UV-360 with 0.1–0.5% HALS—and evaluate using electron paramagnetic resonance (EPR) to track radical formation. Note that acidic polymers (e.g., polyurethane) may deactivate HALS, reducing synergy .

Q. What advanced techniques detect UV-360 degradation byproducts in environmental samples, and how significant are their ecotoxicological impacts?

Advanced Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) identifies degradation byproducts like benzotriazole derivatives. In environmental matrices (e.g., sludge), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Ecotoxicity assays (e.g., Daphnia magna mortality tests) reveal that UV-360’s byproducts exhibit lower acute toxicity (EC₅₀ > 10 mg/L) compared to parent compounds, but chronic effects (e.g., endocrine disruption) require further study .

Q. How does UV-360’s molecular structure contribute to its low volatility, and what computational methods predict its compatibility with novel polymers?

Advanced UV-360’s branched alkyl chains (e.g., tetramethylbutyl groups) reduce volatility by increasing molecular weight (658.88 g/mol) and hydrophobic interactions. Use molecular dynamics (MD) simulations with software like Materials Studio to predict solubility parameters (δ) and Flory-Huggins interaction parameters (χ) in polymers like polylactic acid (PLA). Experimental validation via thermogravimetric analysis (TGA) under nitrogen flow confirms thermal stability up to 300°C .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.